molecular formula C19H21N3O6 B11057269 methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

Cat. No.: B11057269
M. Wt: 387.4 g/mol
InChI Key: FKHUTGVGSSXPCU-UHFFFAOYSA-N
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Description

Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

The synthesis of methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.

Scientific Research Applications

Methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes and interactions at the molecular level.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds to methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate include other pyrido[1,2-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

InChI

InChI=1S/C19H21N3O6/c1-3-28-12-6-4-11(5-7-12)21-17(24)13-10-14(23)15(19(26)27-2)16-18(25)20-8-9-22(13)16/h4-7,13H,3,8-10H2,1-2H3,(H,20,25)(H,21,24)

InChI Key

FKHUTGVGSSXPCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)C(=C3N2CCNC3=O)C(=O)OC

Origin of Product

United States

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